molecular formula C11H12ClNO2 B12596917 N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide CAS No. 885044-48-4

N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide

Katalognummer: B12596917
CAS-Nummer: 885044-48-4
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: IXDCMBXEDAJVRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenamide side chain. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide typically involves the reaction of 3-chloro-5-hydroxybenzaldehyde with 2-methylbut-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

885044-48-4

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

N-(3-chloro-5-hydroxyphenyl)-2-methylbut-2-enamide

InChI

InChI=1S/C11H12ClNO2/c1-3-7(2)11(15)13-9-4-8(12)5-10(14)6-9/h3-6,14H,1-2H3,(H,13,15)

InChI-Schlüssel

IXDCMBXEDAJVRE-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)C(=O)NC1=CC(=CC(=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.